molecular formula C26H23BrN2O2 B10911998 4-bromo-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10911998
M. Wt: 475.4 g/mol
InChI Key: RODPOBXVXYXBKK-UHFFFAOYSA-N
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Description

4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromo, methoxy, and vinylbenzyl groups through various substitution reactions. Common reagents used in these steps include brominating agents, methoxylating agents, and vinylbenzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-BROMO-3-(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER apart from similar compounds is its unique combination of functional groups and the pyrazole core. This structure provides it with distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C26H23BrN2O2

Molecular Weight

475.4 g/mol

IUPAC Name

4-bromo-1-[(4-ethenylphenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H23BrN2O2/c1-4-18-5-7-19(8-6-18)17-29-26(21-11-15-23(31-3)16-12-21)24(27)25(28-29)20-9-13-22(30-2)14-10-20/h4-16H,1,17H2,2-3H3

InChI Key

RODPOBXVXYXBKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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